molecular formula C8H7F3O B2725344 (1R)-1-(2,4,5-trifluorophenyl)ethan-1-ol CAS No. 1704979-15-6

(1R)-1-(2,4,5-trifluorophenyl)ethan-1-ol

Cat. No.: B2725344
CAS No.: 1704979-15-6
M. Wt: 176.138
InChI Key: RIRHPWCWRLZXAM-SCSAIBSYSA-N
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Description

(1R)-1-(2,4,5-trifluorophenyl)ethan-1-ol is an organic compound characterized by the presence of a trifluorophenyl group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,4,5-trifluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (2,4,5-Trifluorophenyl)acetone, using a chiral reducing agent to ensure the formation of the (1R) enantiomer. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of a chiral catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation processes using metal catalysts such as palladium or platinum. The reaction conditions are optimized to achieve high yield and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,4,5-trifluorophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, (2,4,5-Trifluorophenyl)acetone, using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction can lead to the formation of the corresponding alkane, (2,4,5-Trifluorophenyl)ethane, using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.

Major Products Formed

    Oxidation: (2,4,5-Trifluorophenyl)acetone

    Reduction: (2,4,5-Trifluorophenyl)ethane

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(1R)-1-(2,4,5-trifluorophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R)-1-(2,4,5-trifluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(2,4,5-Trifluorophenyl)propanol
  • (1R)-1-(2,4,5-Trifluorophenyl)butanol
  • (1R)-1-(2,4,5-Trifluorophenyl)pentanol

Uniqueness

(1R)-1-(2,4,5-trifluorophenyl)ethan-1-ol is unique due to its specific trifluorophenyl substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

IUPAC Name

(1R)-1-(2,4,5-trifluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4,12H,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRHPWCWRLZXAM-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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